molecular formula C15H13NO2S2 B2796155 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide CAS No. 2379996-28-6

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide

Cat. No. B2796155
CAS RN: 2379996-28-6
M. Wt: 303.39
InChI Key: MJZUZNJGHUVGMW-UHFFFAOYSA-N
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Description

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide, commonly known as FTAA, is a small molecular probe that has gained significant attention in the field of biological research. FTAA is a fluorescent molecule that binds to amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases.

Mechanism of Action

FTAA binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding. The molecule has a flat and rigid structure that allows it to bind to the β-sheet structure of amyloid fibrils. The fluorescence of FTAA increases upon binding to amyloid fibrils, which allows for the detection and monitoring of amyloid fibril formation.
Biochemical and Physiological Effects:
FTAA has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that has been used in various in vitro and in vivo studies without any adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FTAA in lab experiments is its ability to detect and monitor amyloid fibril formation in real-time. It is a non-invasive and non-destructive method that can be used to study the kinetics of amyloid fibril formation. However, one of the limitations of using FTAA is that it cannot distinguish between different types of amyloid fibrils. It also has limited use in vivo due to its low bioavailability and poor penetration of the blood-brain barrier.

Future Directions

There are several future directions for the use of FTAA in scientific research. One potential direction is the development of new therapies for neurodegenerative diseases based on the detection and monitoring of amyloid fibril formation. Another direction is the development of new imaging techniques that can improve the sensitivity and specificity of FTAA for the detection of amyloid fibrils. Additionally, FTAA could be used in combination with other imaging techniques to provide a more comprehensive understanding of amyloid fibril formation in different neurodegenerative diseases.

Synthesis Methods

FTAA can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process starts with the reaction of 2-thiophenecarboxaldehyde with furan-2-boronic acid, which leads to the formation of 4-(furan-2-yl)thiophene-2-carboxaldehyde. This intermediate is then reacted with thiophen-2-ylmethanamine to form N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide, which is the final product.

Scientific Research Applications

FTAA has been widely used in scientific research to study amyloid fibrils in various neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. It has been used to detect and monitor the formation of amyloid fibrils in vitro and in vivo. FTAA has also been used to distinguish between different types of amyloid fibrils, which can aid in the development of new therapies for neurodegenerative diseases.

properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(6-11-3-5-19-9-11)16-8-13-7-12(10-20-13)14-2-1-4-18-14/h1-5,7,9-10H,6,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZUZNJGHUVGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(thiophen-3-yl)acetamide

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